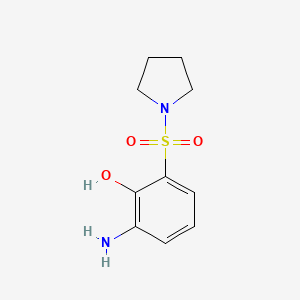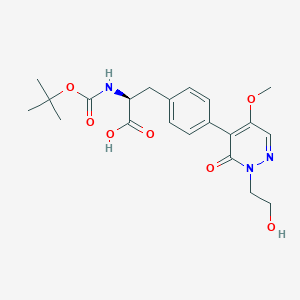
a4 Integrin receptor antagonist 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “a4 Integrin receptor antagonist 1” is a small molecule designed to inhibit the activity of the a4 Integrin receptor. Integrins are heterodimeric cell-surface receptors that play a crucial role in cell-cell adhesion and cellular functions through bidirectional signaling. The a4 Integrin receptor, in particular, is involved in various physiological processes, including inflammation, immune response, and cell migration .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of a4 Integrin receptor antagonist 1 typically involves the construction of a heterocyclic core, followed by the introduction of various functional groups to enhance its binding affinity and selectivity. Common synthetic routes include:
Cyclization Reactions: Formation of the heterocyclic core through cyclization reactions.
Functional Group Introduction: Addition of functional groups such as amines, carboxylates, and hydroxyl groups to improve binding properties.
Purification: Purification of the final product using techniques like chromatography and recrystallization
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using high-throughput synthesis techniques, and ensuring the purity and consistency of the final product through rigorous quality control measures .
Análisis De Reacciones Químicas
Types of Reactions
a4 Integrin receptor antagonist 1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced compounds.
Substitution: Replacement of one functional group with another to modify the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Substituting Agents: Such as halogens and alkylating agents
Major Products Formed
The major products formed from these reactions include various derivatives of the this compound, each with modified properties to enhance its efficacy and selectivity .
Aplicaciones Científicas De Investigación
a4 Integrin receptor antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of integrins and their role in cellular processes.
Biology: Employed in research on cell adhesion, migration, and signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases, cancer, and autoimmune disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting integrins
Mecanismo De Acción
The mechanism of action of a4 Integrin receptor antagonist 1 involves binding to the a4 Integrin receptor and inhibiting its interaction with its natural ligands. This prevents the receptor from transmitting signals that promote cell adhesion and migration. The molecular targets and pathways involved include the inhibition of the interaction between the a4 Integrin receptor and its ligands, such as vascular cell adhesion molecule-1 (VCAM-1) and mucosal vascular addressin cell adhesion molecule-1 (MAdCAM-1) .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to a4 Integrin receptor antagonist 1 include other integrin receptor antagonists targeting different integrin subunits, such as:
- a5 Integrin receptor antagonists
- aV Integrin receptor antagonists
- b1 Integrin receptor antagonists
Uniqueness
The uniqueness of this compound lies in its specific targeting of the a4 Integrin receptor, which plays a critical role in inflammatory diseases and cancer. This specificity allows for more targeted therapeutic interventions with potentially fewer side effects compared to broader-spectrum integrin antagonists .
Propiedades
Fórmula molecular |
C21H27N3O7 |
|---|---|
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
(2S)-3-[4-[2-(2-hydroxyethyl)-5-methoxy-3-oxopyridazin-4-yl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C21H27N3O7/c1-21(2,3)31-20(29)23-15(19(27)28)11-13-5-7-14(8-6-13)17-16(30-4)12-22-24(9-10-25)18(17)26/h5-8,12,15,25H,9-11H2,1-4H3,(H,23,29)(H,27,28)/t15-/m0/s1 |
Clave InChI |
URESEGUVVXUPCQ-HNNXBMFYSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=C(C=NN(C2=O)CCO)OC)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=C(C=NN(C2=O)CCO)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



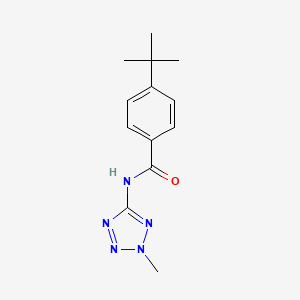
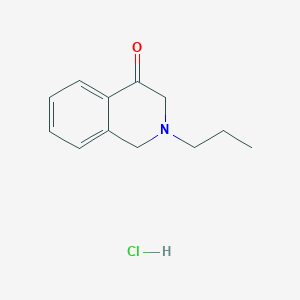
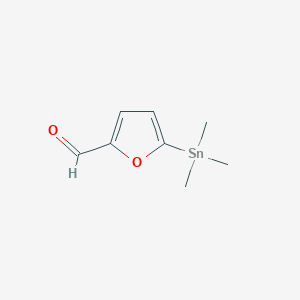
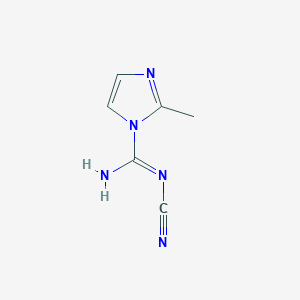
![Benzenamine, N-[2-[bis(1,1-dimethylethyl)phosphino]ethyl]-N-methyl-](/img/structure/B12543692.png)
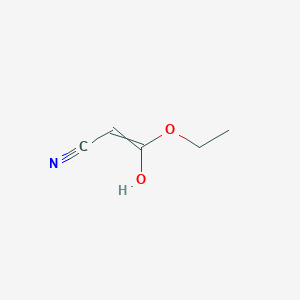
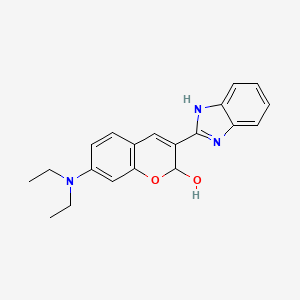

![1H-Benz[e]inden-1-one, 2,3-dihydro-2-methyl-, (2S)-](/img/structure/B12543711.png)
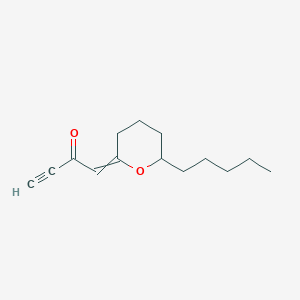
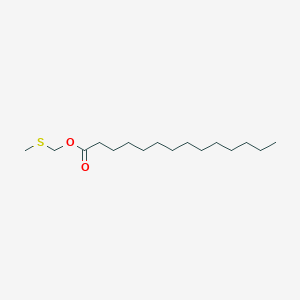
![Benzenemethanol, 2,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B12543728.png)
